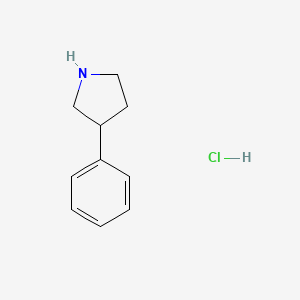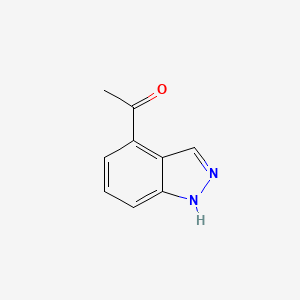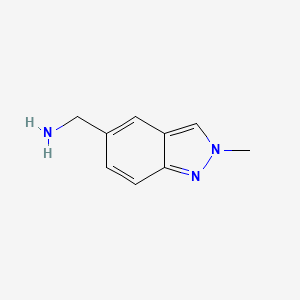
Chloroacétate de 4-bromo-2-chloro-6-méthylphényle
Vue d'ensemble
Description
“4-Bromo-2-chloro-6-methylphenyl chloroacetate” is a chemical compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol. It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product . Researchers who use this compound are responsible for confirming its identity and purity .Molecular Structure Analysis
The SMILES string for this compound isCC1=C(OC(CCl)=O)C(Cl)=CC(Br)=C1 . The InChI is 1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 . These strings provide a textual representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Synthèse d'agents antimicrobiens
Ce composé est utilisé dans la synthèse de divers dérivés qui présentent une activité antimicrobienne prometteuse. Par exemple, des dérivés ont été synthétisés pour lutter contre la résistance aux médicaments des agents pathogènes, montrant une efficacité contre les espèces bactériennes et fongiques . Les structures moléculaires de ces dérivés sont confirmées par des données spectroanalytiques, et leur activité est évaluée à l'aide de méthodes telles que la méthode turbidimétrique.
Développement de médicaments anticancéreux
Les dérivés du chloroacétate de 4-bromo-2-chloro-6-méthylphényle ont été étudiés pour leurs propriétés antiprolifératives, en particulier contre les lignées cellulaires cancéreuses telles que l'adénocarcinome mammaire humain (MCF7) . Ces composés pourraient servir de composés de tête pour la conception rationnelle de médicaments en raison de leur potentiel à inhiber la croissance des cellules cancéreuses.
Études de docking moléculaire
Dans le domaine de la chimie computationnelle, ce composé est utilisé dans des études de docking moléculaire pour comprendre le mode de liaison des composés actifs avec les récepteurs . Ces études aident à prédire l'interaction entre les médicaments et leurs molécules cibles, ce qui est crucial pour concevoir des médicaments avec une efficacité accrue et moins d'effets secondaires.
Recherche pharmacologique
Le this compound est impliqué dans la recherche pharmacologique pour étudier ses effets sur diverses maladies. Les dérivés du composé sont analysés pour leurs propriétés médicinales, telles que les activités anti-inflammatoire, antibactérienne, antifongique et antitumorale .
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-methylphenyl chloroacetateloro-6-methylphenyl chloroacetate is not fully understood. However, it is believed that the compound acts as a nucleophile in organic transformations and as an electrophile in the synthesis of biologically active compounds. It is also believed that the compound can act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-chloro-6-methylphenyl chloroacetateloro-6-methylphenyl chloroacetate are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes and can also act as an antioxidant. It is also believed that the compound can act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Bromo-2-chloro-6-methylphenyl chloroacetateloro-6-methylphenyl chloroacetate in laboratory experiments is its low cost and availability. It is also highly soluble in organic solvents and has a low boiling point, making it easy to use in a variety of reactions. The main limitation of using this compound is that it is a volatile liquid and can be difficult to store and handle.
Orientations Futures
In the future, 4-Bromo-2-chloro-6-methylphenyl chloroacetateloro-6-methylphenyl chloroacetate could be used in the synthesis of more complex organic molecules, such as pharmaceuticals. It could also be used in the synthesis of polymers and other materials. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound. Finally, this compound could be used in the development of new catalysts and reagents for organic transformations.
Safety and Hazards
The compound is classified as a combustible solid . It does not have a flash point . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use . A safety data sheet suggests that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRORIICZAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)


![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)



